N-(3-溴-6-甲基吡啶-2-基)乙酰胺

描述

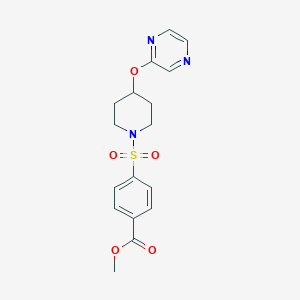

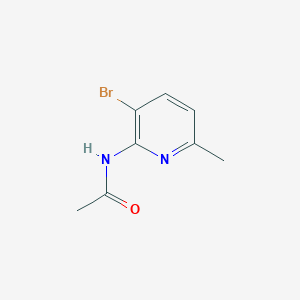

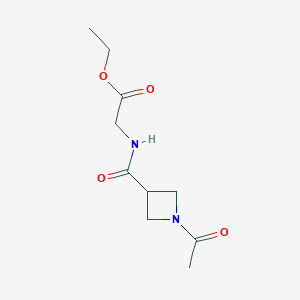

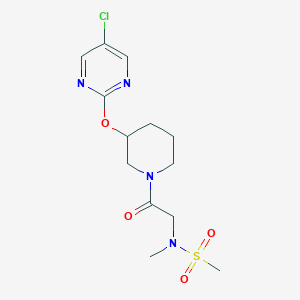

“N-(3-Bromo-6-methylpyridin-2-yl)acetamide” is a chemical compound with diverse applications in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing new therapeutic interventions. The molecular formula of this compound is C8H9BrN2O and it has a molecular weight of 229.07 .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In brief, the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis

The molecular structure of “N-(3-Bromo-6-methylpyridin-2-yl)acetamide” has been analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .Chemical Reactions Analysis

The chemical reactions involving “N-(3-Bromo-6-methylpyridin-2-yl)acetamide” have been studied using Suzuki cross-coupling reactions . The reaction pathways and potential candidates as chiral dopants for liquid crystals have been described using frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .科学研究应用

抗菌活性

N-(3-溴-6-甲基吡啶-2-基)乙酰胺衍生物已被研究其抗菌特性。一项研究重点关注新型磺酰胺衍生物的合成和抗菌活性,包括与氨基吡啶反应生成吡啶-4-氨基化合物。这些化合物表现出显着的抗菌活性,某些衍生物对大多数菌株显示出高活性。计算表明支持实验结果,为开发新的抗菌剂奠定了基础 (Fahim & Ismael, 2019)。

合成途径

研究探索了涉及 N-(3-溴-6-甲基吡啶-2-基)乙酰胺或其衍生物的合成途径,用于生产各种化合物。例如,一项关于由手性非外消旋内酰胺不对称合成 2-取代哌嗪的研究,涉及溴代衍生物作为中间步骤,展示了该化合物在复杂合成工艺中的效用 (Micouin et al., 1994)。

配位化学

N-(3-溴-6-甲基吡啶-2-基)乙酰胺衍生物已被用于研究铜(II)配合物,展示了配体的螯合性质及其对配位几何的影响。引入给电子基团,如 6-甲基基团,会影响配位数和几何形状,从而深入了解具有特定性质的金属配合物的设计 (Smolentsev, 2017)。

环境化学

一项关于新分离的 Stenotrophomonas sp. 菌株水解合成杀虫剂啶虫脒的研究发现,该细菌可以将啶虫脒降解为毒性较小的代谢物。这项研究有助于了解新烟碱类杀虫剂的环境归宿以及微生物代谢在环境污染物解毒中的作用 (Tang et al., 2012)。

有机合成和生物活性

该化合物已通过钯催化的 Suzuki 交叉偶联反应参与了新型吡啶基衍生物的合成。对这些衍生物进行了分析,以了解它们作为液晶的手性掺杂剂的潜力,展示了该化合物在促进合成具有潜在电子和光学应用的材料方面的多功能性。还评估了抗血栓和生物膜抑制活性等生物活性,突出了该化合物在材料科学和生物医学研究中的相关性 (Ahmad et al., 2017)。

属性

IUPAC Name |

N-(3-bromo-6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-4-7(9)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKGLSYIBFJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

![2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol](/img/structure/B2692831.png)

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)